6-(2-Phenoxyacetylamino)-n-hexanoic acid
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Overview
Description
6-(2-Phenoxyacetylamino)-n-hexanoic acid is an organic compound that belongs to the class of amides and carboxylic acids It is characterized by the presence of a phenoxyacetyl group attached to an amino group, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid typically involves the following steps:
Preparation of Phenoxyacetic Acid: Phenoxyacetic acid can be synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride or oxalyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is reacted with hexanoic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenoxyacetylamino)-n-hexanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
6-(2-Phenoxyacetylamino)-n-hexanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Phenoxyacetylamino)-n-hexanoic acid involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexanoic acid chain may facilitate membrane permeability, enhancing the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A precursor in the synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid.
Hexanoic Acid: Another precursor used in the synthesis.
Phenoxyacetyl Chloride: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of phenoxyacetic acid and hexanoic acid.
Properties
CAS No. |
78121-47-8 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
6-[(2-phenoxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-13(11-19-12-7-3-1-4-8-12)15-10-6-2-5-9-14(17)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) |
InChI Key |
ZUTZHDZNCWZNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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